molecular formula C9H8ClN3 B6205915 7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine CAS No. 1343579-59-8

7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6205915
CAS No.: 1343579-59-8
M. Wt: 193.6
InChI Key:
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Description

7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a chloro substituent and a cyclopropyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with cyclopropylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of deep eutectic solvents (DES) has been explored to provide an environmentally benign and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives . This approach offers advantages such as mild reaction conditions, high yield, and simple work-up procedures.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. One notable target is the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in various biological processes . The compound acts as an AHR antagonist, inhibiting the receptor’s activity and modulating downstream signaling pathways. This mechanism is particularly relevant in the context of cancer therapy, where AHR antagonists have shown promise in inhibiting tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a chloro substituent and a cyclopropyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

1343579-59-8

Molecular Formula

C9H8ClN3

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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